Product packaging for 3-Ethyl-1-pentene(Cat. No.:CAS No. 4038-04-4)

3-Ethyl-1-pentene

Cat. No.: B6595685
CAS No.: 4038-04-4
M. Wt: 98.19 g/mol
InChI Key: YPVPQMCSLFDIKA-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkene Chemistry

Branched alkenes, such as 3-ethyl-1-pentene, are hydrocarbons containing at least one carbon-carbon double bond and a non-linear carbon chain. solubilityofthings.comopentextbc.ca The branching in this compound, specifically the ethyl group on the third carbon, influences its reactivity and physical properties. smolecule.com The presence of the double bond makes it more reactive than its alkane equivalent, 3-ethylpentane, allowing it to participate in a variety of addition reactions. solubilityofthings.com

The position of the double bond and the branching pattern are crucial in determining the outcome of chemical reactions. In the case of this compound, the terminal double bond is readily accessible for reactions like hydrogenation, halogenation, and hydrohalogenation. Furthermore, its structure allows for isomerization reactions, where the position of the double bond can be shifted under specific catalytic conditions to form more stable internal alkenes like 3-ethyl-2-pentene (B1580655). chemicalbook.comacs.org

Evolution of Research Perspectives on Unsaturated Hydrocarbons

The scientific community's understanding of unsaturated hydrocarbons has evolved significantly over time. Early research focused on their isolation from natural sources and the characterization of their basic reactivity. The discovery of the role of cosmic rays in the formation of unsaturated hydrocarbons in interstellar ice analogues suggests a potential pathway for their existence in space. oup.comoup.com

More recent research has delved into the nuanced aspects of their chemical behavior and potential applications. For instance, studies on the cuticular hydrocarbons of insects have revealed how the evolution of branched and unsaturated hydrocarbon profiles can be linked to species diversification. nih.gov In the realm of synthetic chemistry, the focus has shifted towards developing highly selective catalytic systems for reactions involving unsaturated hydrocarbons. This includes the iron carbonyl-catalyzed isomerization of this compound, which proceeds through a π-allyl metal hydride intermediate. acs.org The ongoing exploration of unconventional hydrocarbons continues to expand our knowledge of these fundamental organic molecules. researchgate.net

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. chemicalbook.comchemdad.com Its non-polar nature makes it insoluble in water but soluble in many organic solvents. solubilityofthings.com

PropertyValue
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS Number 4038-04-4
Boiling Point 85 °C
Density 0.697 g/mL at 20 °C
Melting Point -127.48 °C
Refractive Index 1.398

Sources: chemicalbook.comchemicalbook.comchemdad.comchemeo.comalfa-chemistry.comchemsynthesis.com

Synthesis and Reactions

Several synthetic routes can produce this compound. One common laboratory method involves the Wittig reaction, where 2-ethylbutyraldehyde is reacted with methyltriphenylphosphonium (B96628) bromide. chemicalbook.com Another approach is the Grignard reaction, utilizing ethylmagnesium bromide and 1-bromo-2-pentene. chemicalbook.com It can also be synthesized from the isomerization of 3-ethyl-2-pentene. chemicalbook.com

The reactivity of this compound is characteristic of alkenes. It readily undergoes various addition reactions across its terminal double bond. For example, it can be hydrogenated to form 3-ethylpentane. nist.gov It also reacts with nitric acid to produce 3-ethyl-1-nitro-2-pentene. prepchem.com Furthermore, this compound can participate in polymerization reactions, forming long-chain polymers, and serves as an intermediate in the synthesis of other organic compounds. solubilityofthings.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B6595685 3-Ethyl-1-pentene CAS No. 4038-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C7H14/c1-4-7(5-2)6-3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPVPQMCSLFDIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(CC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871052
Record name 3-Ethyl-1-pentene
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Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4038-04-4, 3404-71-5
Record name 3-Ethyl-1-pentene
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Record name 3-Ethylpent-1-ene
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Record name 3-ETHYL-1-PENTENE
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Advanced Synthetic Methodologies for 3 Ethyl 1 Pentene

Modern Synthetic Pathways

Contemporary approaches to synthesizing 3-ethyl-1-pentene focus on maximizing yield and purity through stereoselective and regioselective control, often employing organometallic reagents to construct the olefin framework.

Stereoselective and Regioselective Synthesis Strategies

The controlled synthesis of this compound necessitates strategies that can selectively form the terminal double bond while constructing the specific carbon skeleton. Regioselective synthesis aims to control the position of the double bond, ensuring it forms at the C1-C2 position. primescholars.comnih.govresearchgate.netresearchgate.net Stereoselective synthesis, while more pertinent to alkenes with chiral centers or specific geometric isomers (E/Z), also plays a role in minimizing the formation of unwanted side products. pnas.orgtandfonline.commdpi.com

One of the challenges in synthesizing this compound is avoiding the formation of its more stable isomer, 3-ethyl-2-pentene (B1580655). chemicalbook.com Achieving high regioselectivity often involves the use of sterically hindered reagents or specific catalytic systems that favor the formation of the terminal alkene. For instance, Wittig-type reactions or the use of specific organometallic coupling partners can be tailored to favor the less substituted alkene.

Organometallic-Mediated Approaches to Olefin Construction

Organometallic chemistry provides powerful tools for the construction of complex organic molecules, including branched alkenes like this compound. acs.org These methods often involve the coupling of smaller, readily available precursors in the presence of a metal catalyst.

One such approach is the codimerization of ethylene (B1197577) with n-pentenes, which can be catalyzed by alkali metals like sodium or potassium on a support such as carbonate. smolecule.com This method can be tuned to favor the formation of this compound as a primary product. Another organometallic route is the alkylation of propylene (B89431) using reagents like butyllithium, which can also yield this compound. smolecule.com

Grignard reagents are also valuable in the synthesis of precursors for this compound. For example, the reaction of an appropriate Grignard reagent with an alkenyl halide can be a key step in building the carbon framework. ontosight.ai These organometallic approaches offer a high degree of control over the final structure of the alkene.

Isomerization-Based Synthesis

An alternative to direct synthesis is the isomerization of a more readily available or thermodynamically favored alkene isomer into this compound. This often involves the use of transition metal catalysts that can facilitate the migration of the double bond.

Preparation of this compound via Olefin Migration

The isomerization of internal alkenes to terminal alkenes, or vice versa, is a well-established process in organic synthesis. dntb.gov.ua In the context of this compound, this could involve the isomerization of 3-ethyl-2-pentene. This process is typically catalyzed by transition metal complexes, such as those containing iron, rhodium, or titanium. ingentaconnect.com

For example, iron carbonyl complexes have been shown to catalyze the isomerization of this compound-3-d1 to 3-ethyl-2-pentene, proceeding through a π-allyl metal hydride intermediate. researchgate.netacs.orglsu.edu This indicates that the reverse reaction, the isomerization of the internal alkene to the terminal one, is also feasible under appropriate conditions. The mechanism for such isomerizations can involve either a metal-hydride addition-elimination pathway or a π-allyl intermediate pathway. ingentaconnect.com The choice of catalyst and reaction conditions can influence the direction of the isomerization.

Catalyst SystemIntermediate TypeReference
Fe3(CO)12π-allyl metal hydride researchgate.net
RhH(CO)(PPh3)3Metal hydride addition-elimination
Cp2TiCl2/LiAlH4Low-valent titanium complex

Hydroboration-Rearrangement Protocols

Hydroboration is a powerful tool in organic synthesis, typically used for the anti-Markovnikov hydration of alkenes. libretexts.orgyoutube.com However, the intermediate alkylboranes can also undergo rearrangement at elevated temperatures. libretexts.org This provides a pathway for the synthesis of this compound from an internal alkene precursor.

The process would involve the hydroboration of 3-ethyl-2-pentene to form the corresponding alkylborane. libretexts.org Upon heating, this alkylborane can rearrange through a series of elimination and re-addition steps, leading to the thermodynamically more stable product where the boron atom is at the end of the carbon chain. libretexts.orgchemrxiv.org Subsequent treatment of this rearranged alkylborane can then yield this compound. This method offers a way to convert a more stable internal alkene into the less stable terminal isomer. libretexts.org

The key steps in a hydroboration-rearrangement protocol are:

Hydroboration: Addition of a borane (B79455) reagent (e.g., BH3) across the double bond of the starting alkene. byjus.com

Isomerization: Heating the resulting alkylborane to induce rearrangement to the desired isomer. libretexts.org

Elimination: Treatment of the rearranged alkylborane to generate the final alkene product.

Innovative Reaction Design for this compound Precursors

The synthesis of this compound is intrinsically linked to the availability and synthesis of its precursors. Innovative reaction design focuses on creating these precursors efficiently and with high stereochemical control.

One example of innovative precursor synthesis is the use of a glyoxylate (B1226380) ene reaction to establish the desired E-stereochemistry in a precursor to (E)-1-bromo-3-ethyl-3-pentene. tandfonline.com This demonstrates how complex, multi-step syntheses can be designed to control the geometry of the final product. Similarly, the synthesis of 3,3-disubstituted pent-4-enals, which can serve as precursors to related structures, has been achieved through the alkylation of 2-formyl-1,3-dithiane followed by desulfurization. cdnsciencepub.com

The development of new catalytic systems also plays a crucial role. For instance, novel iron-catalyzed isomerization protocols have been developed that are highly practical and can be performed at room temperature. researchgate.net These advancements in reaction design and catalysis continue to expand the toolkit available for the selective synthesis of alkenes like this compound and their precursors.

Green Chemistry Principles in Alkene Synthesis

The application of green chemistry principles to the synthesis of alkenes, including this compound, represents a significant shift from traditional synthetic routes toward more environmentally benign and sustainable processes. Green chemistry focuses on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. pnas.orgmlsu.ac.in These principles are systematically applied to design new synthetic pathways and optimize existing ones.

Atom Economy

A foundational concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Addition and rearrangement reactions are inherently atom-economical as they, in theory, incorporate all reactant atoms into the product, achieving 100% atom economy. scranton.edu

In contrast, elimination and substitution reactions generate stoichiometric byproducts, which lowers their atom economy. scranton.edu For instance, the traditional synthesis of an alkene via the Wittig reaction has a low atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. rsc.org A greener alternative for alkene synthesis is the catalytic dehydration of alcohols. While this is an elimination reaction that releases water, it is considered more environmentally friendly than methods that produce large amounts of inorganic salts or other hazardous waste. researchgate.net

For example, the synthesis of this compound from the dehydration of 3-ethyl-1-pentanol would have a theoretical atom economy calculated as follows:

Formula of 3-Ethyl-1-pentanol: C₇H₁₆O (Molar Mass: ≈ 116.20 g/mol )

Formula of this compound: C₇H₁₄ (Molar Mass: ≈ 98.19 g/mol )

Formula of Water (byproduct): H₂O (Molar Mass: ≈ 18.02 g/mol )

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (98.19 / 116.20) x 100 ≈ 84.5%

This demonstrates a relatively high atom economy, with water being the only byproduct.

Catalysis

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled, reducing waste. mlsu.ac.in Catalysts enhance reaction rates, often allowing for milder reaction conditions (lower temperature and pressure), which reduces energy consumption. mlsu.ac.in In alkene synthesis, various catalytic systems are employed.

Catalytic Dehydration: Solid acid catalysts, such as certain zeolites or ion-exchange resins like Amberlyst-15, can be used for the dehydration of alcohols to alkenes. researchgate.netgoogle.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling, which aligns with green chemistry principles. researchgate.net

Isomerization Reactions: Transition metal catalysts are effective for alkene isomerization. For instance, iron carbonyl has been documented to catalyze the isomerization of this compound itself, facilitating the conversion between different isomers via a π-allyl metal hydride intermediate. acs.org Such catalytic isomerizations are 100% atom-economical.

Renewable Feedstocks and Energy Efficiency

A core principle of green chemistry is the use of renewable rather than depleting feedstocks whenever practicable. rsc.org There is a growing focus on producing commodity chemicals, including alkenes, from biomass-derived materials instead of petrochemicals. researchgate.netbiofueljournal.com Alcohols, which can be produced from the fermentation of biomass, are key renewable feedstocks for alkene production through dehydration. 4aircraft-project.eu The conversion of bio-alcohols like 1-hexanol (B41254) to hexenes is an example of this approach. 4aircraft-project.eu

Furthermore, minimizing the energy requirements for chemical processes is crucial for both environmental and economic reasons. rsc.org Designing syntheses that can be conducted at ambient temperature and pressure is a key goal. mlsu.ac.in The use of highly active catalysts can help achieve this by lowering the activation energy of the reaction. mlsu.ac.in

The following table provides a comparative overview of different alkene synthesis methods evaluated through the lens of green chemistry principles.

Table 1: Comparison of Alkene Synthesis Methods based on Green Chemistry Metrics

Synthesis Method Reactants Desired Product Byproducts Atom Economy Green Chemistry Considerations
Dehydrohalogenation 2-Bromoheptane, Sodium Ethoxide 2-Heptene Sodium Bromide, Ethanol Low (~33%) Produces stoichiometric salt waste; often requires strong bases.
Wittig Reaction Heptanal, (Triphenylphosphoranylidene)methane 1-Heptene Triphenylphosphine oxide Low (~26%) Generates a large amount of phosphine (B1218219) oxide byproduct which is difficult to recycle. rsc.org
Catalytic Dehydration 2-Heptanol 2-Heptene Water High (~84%) Water is a benign byproduct; can use recyclable solid acid catalysts; feedstock can be from renewable sources. researchgate.net

| Catalytic Isomerization | 1-Heptene | 2-Heptene | None | 100% | Highly efficient; no byproducts; typically uses transition metal catalysts. |

By prioritizing high atom economy, employing recyclable catalysts, utilizing renewable feedstocks, and designing for energy efficiency, the synthesis of alkenes like this compound can be made significantly more sustainable.

Elucidation of Reaction Mechanisms Involving 3 Ethyl 1 Pentene

Isomerization Reaction Pathways

The isomerization of alkenes, such as 3-ethyl-1-pentene, is a pivotal process in organic synthesis, often catalyzed by transition metals. These reactions can proceed through various mechanistic pathways, leading to the migration of the double bond to a more thermodynamically stable internal position.

Metal-Catalyzed Double Bond Isomerization Mechanisms

Transition metal catalysts play a crucial role in facilitating the isomerization of alkenes. acs.org Several mechanisms are commonly proposed for this transformation, including pathways involving metal-hydride insertion/elimination, π-allyl intermediates, and radical mechanisms. acs.orgresearchgate.netacs.orgresearchgate.net The specific pathway is often dependent on the metal catalyst, its ligands, and the reaction conditions. nih.gov For instance, palladium(II) catalysts are known to isomerize alkenes, and their mechanisms have been a subject of detailed study. nih.gov While various palladium species are used, the mechanistic details can differ, especially for non-conjugated alkenes. nih.gov Nickel catalysts are also effective and mechanistically versatile, capable of proceeding through both two-electron and one-electron pathways. acs.org Iron-based catalysts, being earth-abundant and less hazardous, are also gaining attention for alkene isomerization. researchgate.net

The general scheme for metal-catalyzed alkene isomerization often involves the initial coordination of the alkene to the metal center. nih.gov This is followed by a series of steps that lead to the repositioning of the double bond. The final step is the dissociation of the isomerized alkene from the catalyst, regenerating the active catalytic species. nih.gov

Role of π-Allyl Metal Hydride Intermediates

A significant pathway for alkene isomerization involves the formation of a π-allyl metal hydride intermediate. researchgate.netlibretexts.org This mechanism is distinct from the metal-hydride insertion-elimination pathway. researchgate.net The π-allyl mechanism is initiated by the oxidative addition of an allylic C-H bond of the alkene to the metal center, which results in the formation of an allyl hydride intermediate. researchgate.netnih.gov The subsequent reductive elimination from this intermediate yields the isomerized alkene. researchgate.netnih.gov

In the context of this compound isomerization catalyzed by iron carbonyls, a π-allyl iron hydride intermediate is invoked to explain the observed intramolecular 1,3-hydrogen shifts. ingentaconnect.comacs.orgresearchgate.netugent.be The formation of this intermediate requires the presence of two vacant coordination sites on the metal. libretexts.org The process involves the coordination of the olefin to the metal, followed by a C-H activation at the allylic position to form the η³-allyl intermediate and a metal-hydride bond. libretexts.org The subsequent transfer of the hydride from the metal back to the η³-allyl moiety results in the isomerized alkene product. libretexts.org This pathway is often intramolecular, meaning the hydrogen atom shifts within the same molecule. ingentaconnect.com

Mechanistic Insights from Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are a powerful tool for elucidating the mechanisms of alkene isomerization. By tracking the position of deuterium atoms in both the reactant and product molecules, researchers can gain detailed insights into the reaction pathway. scispace.com

For the iron carbonyl-catalyzed isomerization of this compound-3-d1, deuterium scrambling was observed among the methyl groups of the product, 3-ethyl-2-pentene (B1580655). ingentaconnect.comacs.orgresearchgate.netresearchgate.net Analysis of the unreacted this compound-3-d1 also showed deuterium scrambling to the methyl groups and the terminal vinyl carbon. ingentaconnect.comacs.orgresearchgate.net These observations are consistent with an intramolecular 1,3-hydrogen shift, which strongly supports a mechanism involving a π-allyl metal hydride intermediate. nih.govingentaconnect.comacs.org Crossover experiments, where a mixture of deuterated and non-deuterated alkenes are isomerized, have shown no deuterium transfer between different substrate molecules, further confirming the intramolecular nature of the hydrogen shift in this system. ingentaconnect.comacs.orgresearchgate.net The lack of a primary kinetic isotope effect suggests that the cleavage of the allylic C-H bond to form the π-allyl intermediate is not the rate-determining step. ingentaconnect.comacs.org

In contrast, the metal-hydride insertion-elimination mechanism is typically an intermolecular process, which would lead to deuterium scrambling between different alkene molecules in a crossover experiment. researchgate.netingentaconnect.com Therefore, the results from deuterium labeling studies of this compound isomerization with iron carbonyl catalysts provide compelling evidence against this pathway and in favor of the π-allyl mechanism.

Addition Reactions

Alkenes, characterized by their electron-rich carbon-carbon double bond, readily undergo addition reactions. byjus.com The π electrons of the double bond are susceptible to attack by electrophiles, initiating a reaction cascade that leads to the formation of a saturated compound. savemyexams.com

Electrophilic Addition Process Investigations

Electrophilic addition is a fundamental reaction of alkenes. unizin.org The reaction is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate. byjus.comsavemyexams.comnumberanalytics.com This intermediate is then attacked by a nucleophile to yield the final addition product. savemyexams.comunizin.org The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction, with more stable carbocations being formed preferentially. byjus.comnumberanalytics.com

For an unsymmetrical alkene like this compound, the addition of a hydrogen halide (HX) follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. byjus.com This is because the addition of the proton to the terminal carbon of this compound results in the formation of a more stable tertiary carbocation. Subsequent attack by the halide ion on this carbocation leads to the major product.

The reaction of 2-ethyl-1-pentene (B13815229) with bromine (Br₂) is another example of electrophilic addition. pearson.com In this case, the reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion opens this ring, resulting in the formation of a vicinal dibromide. Due to the planar nature of the initial alkene and the intermediate, if a stereocenter is formed, a racemic mixture of enantiomers is typically obtained. pearson.com

Catalytic Hydration Mechanisms

The acid-catalyzed hydration of alkenes is a method for preparing alcohols. masterorganicchemistry.comchemistrysteps.com This reaction involves the addition of a water molecule across the double bond and requires a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orglibretexts.org

The mechanism for the acid-catalyzed hydration of this compound is analogous to that of electrophilic addition of hydrogen halides. libretexts.org The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. chemistrysteps.comlibretexts.org This protonation occurs at the less substituted carbon of the double bond to form the more stable tertiary carbocation. libretexts.org A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.orgleah4sci.com This is followed by a deprotonation step, where another water molecule removes a proton from the oxonium ion, regenerating the hydronium ion catalyst and yielding the alcohol product. libretexts.orgleah4sci.com

For this compound, this reaction would be expected to yield 3-ethyl-3-pentanol (B146929). However, a study involving the acid-catalyzed hydration of 3-ethyl-3-methyl-1-pentene (B13792607) showed the formation of 3-ethyl-2-methyl-3-pentanol, indicating a carbocation rearrangement may have occurred. chegg.com While carbocation rearrangements are possible in acid-catalyzed hydration, for this compound, the initially formed tertiary carbocation is already quite stable, making a rearrangement less likely unless specific structural features promote it.

Esterification Reactions with Olefins: Kinetic and Mechanistic Aspects

The esterification of olefins, including this compound, presents an advantageous alternative to the traditional method involving carboxylic acids and alcohols. This direct approach eliminates the need for an initial alcohol synthesis step and avoids the formation of byproducts, resulting in a purer ester product. e3s-conferences.orgresearchgate.net The reaction rate and the yield of the resulting ester are significantly influenced by the structure of the olefin. e3s-conferences.org

Kinetic and Mechanistic Insights:

The esterification of this compound with a carboxylic acid, such as acetic acid, is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). e3s-conferences.org The reaction proceeds through a proposed mechanism involving the formation of a carbenium ion. The carboxylic acid in the bulk phase reacts with the carbenium ions, which can then isomerize to form a complex with the catalyst. e3s-conferences.org

Studies have shown that the reaction rate is considerably higher in the presence of sulfuric acid compared to hydrochloric acid. e3s-conferences.orgresearchgate.net The structure of the olefin plays a crucial role in the reaction kinetics. For instance, in the esterification with acetic acid, an increase in the length of the side aliphatic substituent from 2-methyl-1-pentene (B165372) to 2-ethyl-1-pentene leads to a decrease in the rate of ester formation. e3s-conferences.orgresearchgate.netresearchgate.net

The general mechanism for acid-catalyzed esterification involves several key steps: byjus.compressbooks.pubmasterorganicchemistry.com

Protonation of the carbonyl group: The carbonyl group of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. pressbooks.pubmasterorganicchemistry.com

Nucleophilic attack: The olefin, in this case this compound, acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub

Proton transfer: A proton is transferred, resulting in the formation of a good leaving group (water). byjus.compressbooks.pub

Elimination of water: The elimination of a water molecule leads to the formation of a protonated ester. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst. pressbooks.pub

The reaction is reversible, and to maximize the ester yield, strategies such as using an excess of one reactant or removing water as it forms are often employed. pressbooks.pubmasterorganicchemistry.com

Interactive Data Table: Factors Affecting Esterification of Alkenes

FactorObservation
Catalyst Type The reaction rate is significantly higher with H₂SO₄ compared to HCl. e3s-conferences.orgresearchgate.net
Olefin Structure Increasing the length of the side aliphatic substituent (e.g., from 2-methyl-1-pentene to 2-ethyl-1-pentene) decreases the reaction rate. e3s-conferences.orgresearchgate.netresearchgate.net
Temperature Increasing the temperature generally increases the reaction rate, but temperatures above the boiling point of the olefin can lead to decreased yield due to loss of the reactant. e3s-conferences.org

Olefin Cracking Mechanistic Insights

The catalytic cracking of olefins like this compound is a complex process that proceeds through a network of reactions including oligomerization, isomerization, hydrogen transfer, and cracking. nih.gov This process is fundamental in the petrochemical industry for the production of lighter, more valuable olefins such as ethylene (B1197577) and propylene (B89431). mdpi.comaidic.it

Mechanistic Pathways:

The cracking of olefins over solid acid catalysts, such as H-ZSM-5 zeolites, is generally accepted to occur via a carbenium ion mechanism. nih.govmdpi.comacs.org The reaction can proceed through two primary pathways: mdpi.comresearchgate.net

Monomolecular (Protolytic) Cracking: This pathway is favored at higher temperatures and involves the protonation of the olefin by a Brønsted acid site on the catalyst to form a carbenium ion. engineering.org.cncup.edu.cn This carbenium ion then undergoes β-scission, breaking a carbon-carbon bond to form a smaller alkene and a new, smaller carbenium ion. nih.govacs.org The stability of the carbenium ions involved is a critical factor, with tertiary carbenium ions being significantly more stable than secondary or primary ones. acs.org Highly branched carbenium ions, however, may rapidly rearrange into more stable species through cracking or isomerization. acs.org

Bimolecular (Oligomerization-Cracking) Cracking: This pathway is more prevalent at lower temperatures and involves the oligomerization of two olefin molecules to form a larger carbenium ion. mdpi.comengineering.org.cn This larger intermediate then cracks to produce a variety of smaller olefins. High temperatures tend to suppress this bimolecular pathway. mdpi.com

For pentenes, including branched isomers like this compound, both monomolecular and bimolecular cracking pathways can occur. engineering.org.cn The distribution of the final products is highly dependent on the reaction conditions, particularly temperature, and the properties of the catalyst used. mdpi.comengineering.org.cn Studies on pentene cracking over H-ZSM-5 have shown that even at high temperatures (650–750 °C), catalytic cracking is the dominant reaction mode over thermal cracking. mdpi.com

Interactive Data Table: Dominant Cracking Pathways and Influencing Factors

Cracking PathwayDescriptionFavorable Conditions
Monomolecular Cracking Protonation of the olefin followed by β-scission of the resulting carbenium ion. nih.govengineering.org.cnacs.orgHigh temperatures. mdpi.comengineering.org.cn
Bimolecular Cracking Oligomerization of two olefin molecules followed by cracking of the larger intermediate. mdpi.comengineering.org.cnLower temperatures. mdpi.com

Investigating Cross-Coupling Reactions Relevant to Branched Alkenes

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgacs.org For branched alkenes like this compound, these reactions offer a pathway to synthesize more complex molecular architectures.

Mechanistic Overview:

Transition metal-catalyzed cross-coupling reactions, often employing palladium, nickel, or iron catalysts, typically proceed through a catalytic cycle involving three key steps: acs.orgacs.orguwindsor.ca

Oxidative Addition: The catalyst in a low oxidation state inserts into a carbon-halogen or carbon-pseudohalogen bond of an organic halide. acs.org

Transmetalation: An organometallic reagent, such as an organoboron or organozinc compound, transfers its organic group to the catalyst center. libretexts.orgacs.org

Reductive Elimination: The two organic groups on the catalyst couple, forming a new carbon-carbon bond and regenerating the catalyst in its active, low-oxidation state. libretexts.orgacs.org

Recent advancements have focused on the dicarbofunctionalization of alkenes, where two new carbon-based groups are added across the double bond in a single step. rsc.org Iron-catalyzed three-component cross-coupling reactions have emerged as a cost-effective and sustainable method for the regioselective 1,2-dicarbofunctionalization of electron-rich alkenes. rsc.org

Furthermore, metallaphotoredox catalysis has become a prominent strategy for the cross-coupling of C(sp³)-hybridized fragments, including those derived from alkenes. chemrxiv.org This approach combines a transition metal catalyst with a photocatalyst to enable the coupling of radical intermediates under mild conditions. chemrxiv.orgresearchgate.net For example, the coupling of alkenes with alcohols has been achieved through a triple co-catalysis system involving iridium photocatalysis, manganese-mediated hydrogen atom transfer (MHAT), and nickel-catalyzed radical sorting. chemrxiv.org

While specific studies detailing the cross-coupling of this compound are not extensively available, the general principles and recent developments in the cross-coupling of branched and electron-rich alkenes provide a framework for understanding its potential reactivity in these transformations.

Catalytic Transformations and Their Underlying Principles

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This often allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species.

Iron-Based Catalysts for Olefin Isomerization and Their Catalytic Cycles

Iron carbonyl complexes are effective homogeneous catalysts for the isomerization of olefins, including 3-ethyl-1-pentene. acs.orgcapes.gov.br The active catalytic species is typically generated from precursors like iron pentacarbonyl, Fe(CO)₅, or triiron dodecacarbonyl, Fe₃(CO)₁₂. lsu.eduingentaconnect.com Studies have shown that Fe(CO)₃ is the species primarily responsible for the isomerization process. lsu.edu

The isomerization of this compound catalyzed by iron carbonyls proceeds through a π-allyl metal hydride mechanism. acs.orgingentaconnect.com This contrasts with the metal-hydride insertion-elimination mechanism often seen with other transition metals. ingentaconnect.com The key steps in the π-allyl pathway are:

Coordination: The this compound molecule coordinates to the iron center.

Oxidative Addition: The catalyst abstracts an allylic hydrogen atom from the coordinated olefin, leading to the formation of a π-allyl iron hydride intermediate.

Reductive Elimination: The hydride ligand then re-adds to the opposite end of the allyl system, and the isomerized olefin is released, regenerating the active catalyst.

A key study by Casey and Cyr using deuterated this compound (this compound-3-d₁) provided strong evidence for this mechanism. acs.orgingentaconnect.com They observed that the deuterium (B1214612) label became scrambled among all three methyl groups of the product, 3-ethyl-2-pentene (B1580655). This scrambling is a characteristic feature of the π-allyl mechanism, where the equilibria leading to isomerization are rapid compared to the decomplexation of the olefin from the metal center. acs.orgugent.be

Table 1: Iron Catalysts in Olefin Isomerization
Catalyst PrecursorActive SpeciesSubstrate ExampleMechanismKey Finding
Fe₃(CO)₁₂ / Fe(CO)₅Fe(CO)₃This compoundπ-Allyl Metal HydrideDeuterium scrambling confirmed the π-allyl pathway. acs.orgingentaconnect.com
Fe(CO)₅Fe(CO)₃ / Fe(CO)₄1-Hexene / 1-Octeneπ-Allyl Metal HydrideHighly effective for converting terminal to internal olefins. lsu.edu

Palladium and Platinum Catalysts in Alkene Transformations

Palladium and platinum complexes are highly versatile catalysts for a wide array of alkene transformations, including isomerization, hydrogenation, and carbon-carbon bond-forming reactions. google.com The reactivity and selectivity of these catalysts can be finely tuned by modifying the ligand environment around the metal center.

In the context of isomerization, palladium catalysts such as PdCl₂(C₆H₅CN)₂ have been used to isomerize terminal olefins like 1-pentene (B89616) to their internal isomers. ugent.be The mechanism for palladium-catalyzed isomerization can vary, but often involves either the π-allyl hydride pathway, similar to iron, or a metal-hydride insertion-elimination pathway. ugent.be Palladium complexes with bissulfoxide ligands have also been synthesized and investigated for catalytic applications, demonstrating the broad scope of ligand design in tuning reactivity. uzh.chresearchgate.net

Platinum catalysts, often supported on materials like alumina, are highly active for hydrogenation and reforming reactions. google.comgoogle.com While less commonly cited specifically for this compound isomerization, their general ability to facilitate hydrogen exchange and rearrangement in hydrocarbons is well-established. google.com For example, chloroplatinic acid is known to catalyze reactions of terminal olefins. researchgate.net

Table 2: Palladium and Platinum in Alkene Transformations
Catalyst TypeMetalTypical TransformationExample Catalyst/PrecursorNote
Homogeneous ComplexPalladiumIsomerization, CouplingPdCl₂(C₆H₅CN)₂, [PdCl₄]²⁻Mechanism can be ligand-dependent. ugent.be
Homogeneous ComplexPlatinumHydrosilylation, HydroborationChloroplatinic Acid, Pt-bissulfoxide complexesUsed in various addition reactions across double bonds. researchgate.net
HeterogeneousPlatinum/PalladiumHydrogenation, ReformingPt/Al₂O₃, Lindlar CatalystWidely used in industrial processes for hydrocarbon conversions. google.com

Cobalt and Ruthenium Catalysis for Alkene Isomerization

Cobalt and ruthenium complexes are also prominent catalysts for alkene isomerization. nih.govosti.gov Cobalt catalysts, in particular, have been developed for highly selective isomerization reactions. Some cobalt(I) complexes can isomerize terminal alkenes to the Z-2 isomer with high selectivity, a kinetically controlled outcome that proceeds via a π-allyl mechanism. nih.gov In other systems, cobalt-catalyzed isomerization is proposed to occur through a metal-hydride insertion-elimination mechanism. ingentaconnect.com The choice of mechanism can be influenced by the ligand set and the specific cobalt precursor used.

Ruthenium catalysts are well-known for their exceptional activity in olefin metathesis, but they are also effective for isomerization. ugent.benih.gov Isomerization is often a competing or sequential reaction in metathesis processes. Deuterium labeling studies have helped to elucidate the mechanisms, which can involve ruthenium-hydride species and follow pathways analogous to those seen with other transition metals. nih.gov

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. These systems are advantageous for industrial applications due to the ease of separating the catalyst from the product stream.

Acidic Mesoporous Catalysts in Olefin Oligomerization

Acidic mesoporous materials, such as Al-SBA-15, serve as effective heterogeneous catalysts for the oligomerization of light olefins like pentenes. ethz.ch Oligomerization is a crucial process for converting smaller olefins into larger hydrocarbon molecules suitable for fuels and chemical feedstocks. ifpenergiesnouvelles.fr The reaction over these solid acid catalysts proceeds via a carbenium ion mechanism. ethz.ch

The key steps are:

Protonation: An olefin molecule reacts with a Brønsted acid site on the catalyst surface to form a carbenium ion.

Chain Growth: The carbenium ion reacts with another olefin molecule to form a larger carbocation.

Termination: The resulting oligomeric carbocation can deprotonate to yield an olefin product and regenerate the acid site.

Studies on the oligomerization of pentene and hexene mixtures over Al-SBA-15 have shown that pentene is more reactive than hexene. ethz.ch Selectivity towards jet-fuel range products (C10-C18) can be very high (>98%) at lower conversions, but decreases at higher conversions as secondary reactions become more prevalent. ethz.ch

Zeolite-Based Catalysts (e.g., H-ZSM-5) in Olefin Cracking

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them excellent catalysts for various hydrocarbon transformations, including cracking. mdpi.comsemanticscholar.org H-ZSM-5, a medium-pore zeolite, is particularly effective for the catalytic cracking of olefins like pentene into smaller, more valuable products such as ethylene (B1197577) and propylene (B89431). mdpi.comresearchgate.net

At high temperatures (e.g., 650-750 °C), the cracking of pentene over H-ZSM-5 is dominated by the catalytic pathway rather than thermal cracking. mdpi.comresearchgate.net Even at 750 °C, over 88% of the pentene is converted via the catalytic route. researchgate.net The reaction network involves the formation of carbenium ion intermediates on the zeolite's acid sites, followed by C-C bond scission (β-scission). acs.org The product distribution is heavily influenced by the reaction temperature, with higher temperatures favoring monomolecular cracking pathways that lead to increased yields of ethylene and propylene. mdpi.comresearchgate.net The shape-selective nature of the ZSM-5 pores also plays a role, constraining the formation of bulky intermediates and influencing the distribution of cracking products. mdpi.comacs.org

Table 3: Pentene Cracking over H-ZSM-5 at Different Temperatures researchgate.net
Reaction Temperature (°C)Pentene Conversion (wt%)Ethylene Yield (wt%)Propylene Yield (wt%)Dominant Reaction Pathway
50097.52.115.6Bimolecular Cracking
65094.720.338.1Mixed
70089.628.539.3Monomolecular Cracking
75083.439.530.1Monomolecular Cracking
Reaction conditions: total pressure, 130 kPa; partial pressure, 60 kPa; WHSV, 83 h⁻¹.

Catalyst Design and Performance Optimization for this compound Reactions

The successful conversion of this compound into desired products hinges on the rational design of catalysts and the meticulous optimization of process parameters. Different reaction types necessitate distinct catalytic systems, each with unique characteristics tailored to activate the substrate and steer the reaction toward a specific outcome.

Key reactions involving this compound include hydrogenation, isomerization, and hydroformylation. For catalytic hydrogenation , which reduces the double bond to yield 3-ethylpentane, palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst. This system selectively reduces the alkene functionality without altering the carbon skeleton. Industrial processes may also employ Co-Mo/Al2O3 catalysts for the hydrogenation of olefin mixtures found in pyrolysis gasoline, which can include this compound. researchgate.net The performance of these catalysts is influenced by factors such as reaction temperature, hydrogen pressure, and the nature of the catalyst support.

Catalytic isomerization of this compound to its internal isomers is notably achieved using iron carbonyl complexes, such as iron pentacarbonyl. osti.govacs.org Mechanistic studies suggest that this transformation proceeds through a π-allyl metal hydride intermediate. osti.govacs.org More recent developments have explored other iron-based systems, where pre-catalyst activation with a hydride source can initiate the isomerization process. researchgate.net Optimization of these reactions involves controlling the temperature and the concentration of the catalyst and any co-catalytic additives to maximize the conversion to the desired isomer while minimizing side reactions. researchgate.net

Hydroformylation , the addition of a formyl group (CHO) and a hydrogen atom across the double bond, presents a significant challenge in catalyst design, primarily centered on controlling selectivity. Rhodium complexes modified with organophosphorus ligands (phosphines and phosphites) are the catalysts of choice for this transformation. ionicviper.orgosti.gov The electronic and steric properties of the ligand play a crucial role in determining both the activity and selectivity of the catalyst. For instance, increasing the ligand-to-rhodium ratio can dramatically influence the product distribution. rsc.org Performance optimization in hydroformylation is a multi-variable problem, involving the fine-tuning of temperature, pressure of syngas (a mixture of CO and H₂), substrate-to-catalyst ratio, and solvent. ionicviper.orgrsc.org

The table below summarizes various catalytic systems used for reactions involving this compound and related alkenes, highlighting the key parameters for performance optimization.

Reaction TypeCatalyst SystemKey Optimization ParametersTypical ProductsReference
HydrogenationPalladium on Carbon (Pd/C) with H₂Hydrogen pressure (1–3 atm), Temperature3-Ethylpentane
HydrogenationCo-Mo/Al₂O₃ with H₂Temperature (524–644 K), Pressure (2.0–4.0 MPa), H₂/Olefin ratio3-Ethylpentane researchgate.net
IsomerizationIron Pentacarbonyl (Fe(CO)₅)Temperature, Reaction timeInternal pentene isomers osti.govacs.org
HydroformylationRhodium complexes with Phosphine (B1218219)/Phosphite (B83602) ligands (e.g., HRh(CO)(PPh₃)₂)Temperature, CO/H₂ pressure, Ligand/Metal ratio, Catalyst concentration4-Ethylhexanal, 2,3-Diethylbutanal ionicviper.org
Esterification (of 2-ethyl-1-pentene)Acid catalysts (e.g., H₂SO₄, HCl) with Acetic AcidCatalyst nature, Temperature, Reactant molar ratioSaturated esters researchcommons.orge3s-conferences.org

Regio- and Stereoselectivity in Catalyzed Reactions

Controlling the regiochemistry and stereochemistry of a reaction is a central goal in modern organic synthesis, as it allows for the precise construction of a single, desired product isomer from multiple possibilities. In the catalytic transformations of this compound, these principles are particularly evident in hydroformylation and hydrogenation reactions.

Regioselectivity refers to the preference for bond formation at one position over another. In the hydroformylation of this compound, two constitutional isomers can be formed: the "linear" aldehyde (4-ethylhexanal) resulting from addition to the C1 position, and the "branched" aldehyde (2,3-diethylbutanal) from addition to the C2 position. The ratio of these products (l/b ratio) is highly dependent on the catalyst system and reaction conditions.

The design of the ligand coordinated to the rhodium center is the primary tool for controlling regioselectivity. rsc.org Bulky phosphine or phosphite ligands tend to favor the formation of the sterically less hindered linear aldehyde. osti.gov For example, the use of bidentate phosphine ligands with a large "natural bite angle," such as XANTPHOS, can lead to high selectivity for the linear product. researchgate.net Furthermore, reaction conditions play a critical role; higher carbon monoxide partial pressures generally increase the selectivity for the linear aldehyde, although this can sometimes come at the cost of a slower reaction rate. ionicviper.org Conversely, lower pressures and higher temperatures can decrease the linear-to-branched ratio. ionicviper.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For this compound, the carbon at position 3 is a chiral center. While many reactions start with a racemic mixture, stereoselective reactions can lead to the formation of products with a specific three-dimensional arrangement.

A classic example of a stereoselective reaction is catalytic hydrogenation . The reaction mechanism involves the adsorption of the alkene onto the surface of the metal catalyst, followed by the delivery of two hydrogen atoms to the same face of the double bond. This is known as syn-addition. masterorganicchemistry.com For cyclic alkenes, this leads to the formation of a cis product. masterorganicchemistry.com While this compound is acyclic, the principle of syn-addition still governs the stereochemical course of the reaction.

Enantioselective catalysis, which creates a preference for one enantiomer over the other, can be achieved by using chiral catalysts. In the asymmetric hydrovinylation of related styrenes, nickel catalysts paired with chiral phosphoramidite (B1245037) ligands have been shown to produce the desired product with high enantiomeric excess. nih.gov This is accomplished by creating a chiral environment around the metal center, which differentiates between the two prochiral faces of the alkene during the catalytic cycle. nih.gov While not specifically demonstrated for this compound in the provided context, these principles are directly applicable to achieving enantioselectivity in its reactions. The synthesis of specific stereoisomers of this compound derivatives has also been accomplished through diastereoselective reactions, which control the formation of a specific diastereomer. tandfonline.com

The following table illustrates the control of selectivity in reactions relevant to this compound.

Reaction TypeCatalyst/ConditionsSelectivity TypeObserved Outcome/PrincipleReference
HydroformylationRh/BIPHEPHOSRegioselectivityHigh selectivity for the linear aldehyde (l:b > 40:1 for many terminal alkenes). osti.gov
HydroformylationRh/PPh₃; High CO pressureRegioselectivityIncreased linear-to-branched aldehyde ratio. ionicviper.org
HydroformylationRh/PPh₃; High Temperature (e.g., 50°C vs 25°C)RegioselectivityDecreased linear-to-branched aldehyde ratio (e.g., from 20:1 to 9:1). ionicviper.org
HydrogenationHeterogeneous catalysts (e.g., Pd/C, PtO₂)StereoselectivitySyn-addition of H₂ across the double bond. masterorganicchemistry.com
Asymmetric Hydrovinylation (of related styrenes)[(allyl)NiBr]₂ with Chiral Phosphoramidite LigandsEnantioselectivityFormation of a single enantiomer in high yield and selectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments within the molecule. libretexts.orghuji.ac.il For 3-ethyl-1-pentene, due to molecular symmetry, fewer than seven signals would be expected if certain carbons are chemically equivalent. However, the chiral center at C3 renders the two ethyl groups' methylene (B1212753) and methyl carbons diastereotopic, leading to distinct signals. Therefore, all seven carbon atoms are expected to be chemically non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum.

The chemical shift of each carbon is influenced by its hybridization and local electronic environment. libretexts.org The sp² hybridized carbons of the vinyl group (=CH₂) and the sp hybridized methine (=CH-) are expected to resonate downfield (at higher ppm values) compared to the sp³ hybridized carbons of the ethyl groups. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Hybridization Predicted Chemical Shift (δ, ppm) Rationale
C1 (=CH₂) sp² ~110-115 Terminal alkene carbon, shielded relative to C2.
C2 (-CH=) sp² ~145-150 Substituted alkene carbon, deshielded.
C3 (-CH-) sp³ ~40-45 Alkyl methine carbon, deshielded by adjacent double bond and substitution.
C4, C4' (-CH₂-) sp³ ~25-30 Methylene carbons of the ethyl groups.

Note: These are approximate values. Actual chemical shifts can vary based on solvent and experimental conditions.

Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further confirming the assignments. pdvpmtasgaon.edu.in

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton signals and probing the spatial relationships between atoms. libretexts.orgiranchembook.ir

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.org For this compound, the following key cross-peaks would be expected:

Correlation between the vinyl protons (H1a, H1b) and the methine proton (H2).

Correlation between the methine proton (H2) and the chiral methine proton (H3).

Correlation between the chiral methine proton (H3) and the methylene protons (H4, H4').

Correlation between the methylene protons (H4, H4') and the methyl protons (H5, H5'). These correlations allow for the tracing of the entire spin system, confirming the molecule's connectivity. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are bonded. huji.ac.iluou.ac.in This is particularly useful for determining the preferred conformation of the molecule around the C2-C3 and C3-C4 bonds. For instance, NOE cross-peaks could be observed between the H2 proton and protons on one of the ethyl groups, providing insight into the rotational conformation of the molecule.

Advanced 13C NMR Spectral Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying specific functional groups. photothermal.commt.com

The infrared (IR) and Raman spectra of this compound are complementary. IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., polar bonds), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., non-polar, symmetric bonds). photothermal.com

The gas-phase IR spectrum of this compound is available in the NIST database and shows characteristic absorptions for an alkene. nist.govnist.gov

Table 2: Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment Vibrational Mode
~3080 Medium Medium =C-H Stretch Asymmetric & Symmetric
2850-3000 Strong Strong C-H Stretch (sp³) Asymmetric & Symmetric
~1640 Medium Strong C=C Stretch Alkene
~1460 Medium Medium -CH₂- Bend Scissoring
~1380 Medium Medium -CH₃ Bend Symmetric

Sources: nist.govlibretexts.orglibretexts.orgacs.orgpressbooks.pub

The C=C stretching vibration around 1640 cm⁻¹ is a key diagnostic peak for the alkene functional group. libretexts.org This band is typically stronger and more easily identified in the Raman spectrum due to the high polarizability of the double bond. acs.org The strong IR bands at approximately 990 cm⁻¹ and 910 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene (-CH=CH₂). libretexts.org The region from 2850-3000 cm⁻¹ is dominated by the strong stretching vibrations of the sp³ C-H bonds in the ethyl groups. libretexts.org

For a liquid sample like this compound, several advanced sampling techniques can be employed to obtain high-quality IR spectra. perkinelmer.com

Attenuated Total Reflectance (ATR): ATR is a widely used technique for liquids and solids that requires minimal sample preparation. edinst.comyoutube.com The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave penetrates a short distance into the sample, and the absorbed radiation is measured. youtube.com This method is non-destructive and provides reproducible results, making it suitable for both qualitative and quantitative analysis. youtube.com

Transmission Cells: The traditional method involves placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation. slideshare.net For volatile liquids, a sealed cell with a defined path length can be used.

Diffuse Reflectance (DRIFTS): While primarily used for powders, DRIFTS can be adapted for liquids by absorbing the liquid onto a non-absorbing powder matrix like KBr. edinst.com

Detailed Vibrational Band Assignment and Analysis

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. nist.gov The NIST WebBook provides the mass spectrum for this compound. nist.gov

The molecular ion (M⁺˙) peak is observed at a mass-to-charge ratio (m/z) of 98, which corresponds to the molecular weight of C₇H₁₄ (98.19 g/mol ). nist.gov The fragmentation pattern is characteristic of an aliphatic alkene. The most stable carbocations are formed through cleavage at positions alpha to the double bond and at the branched carbon center (C3).

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
98 [CH₂(CH)CH(CH₂CH₃)₂]⁺˙ Molecular Ion (M⁺˙)
69 [C₅H₉]⁺ Loss of an ethyl radical (•CH₂CH₃)
55 [C₄H₇]⁺ Allylic cleavage, loss of a propyl radical (•C₃H₇)
41 [C₃H₅]⁺ (Allyl cation) Further fragmentation of larger ions

Source: nist.gov

The base peak (most abundant ion) in the spectrum is at m/z 69, resulting from the loss of one of the ethyl groups (a 29 mass unit loss) to form a stable secondary carbocation. The significant peak at m/z 41 corresponds to the highly stable allyl cation.

High-Resolution Mass Spectrometry for Molecular Characterization

Integrated Spectroscopic Approaches for Complex Molecular Architecture Determination

While a single spectroscopic method can provide significant data, the unambiguous elucidation of a molecule's complete structure often requires an integrated approach, combining information from several techniques. scribd.com For a compound like this compound, integrating GC-MS with other spectroscopic methods like Infrared (IR) Spectroscopy provides a comprehensive structural profile.

The power of GC-MS lies in its dual-information output: the gas chromatogram provides the separation and retention time, while the mass spectrum gives the molecular weight and fragmentation pattern. This combination is often sufficient for identification. However, to confirm specific functional groups, IR spectroscopy is invaluable. slideshare.net The NIST Chemistry WebBook confirms that IR spectrum data is available for this compound. nist.govnist.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. slideshare.net For this compound, IR spectroscopy would confirm the presence of the alkene functional group through characteristic absorption peaks. Specifically, the C-H bonds of the vinyl group (=C-H) show stretching vibrations in the 3100-3000 cm⁻¹ region, while the carbon-carbon double bond (C=C) stretch appears between 1680 and 1630 cm⁻¹. spectroscopyonline.com These absorptions, when combined with the mass spectrometry data, provide conclusive evidence for the proposed structure.

This multi-faceted approach, where each technique provides a unique piece of the structural puzzle, is the cornerstone of modern chemical analysis and is essential for accurately characterizing molecular architectures. scribd.comrsc.org

Theoretical and Computational Studies on 3 Ethyl 1 Pentene

Conformational Analysis

The presence of single bonds in 3-ethyl-1-pentene allows for rotation, leading to various spatial arrangements known as conformations. Computational chemistry offers powerful tools to explore these conformations and their relative energies.

The conformational potential energy surface (PES) of a molecule describes the energy of the molecule as a function of its geometry. For flexible molecules like this compound, the PES can be complex. Quantum chemical methods such as ab initio calculations, Density Functional Theory (DFT), and semiempirical methods are employed to map this surface and identify stable structures.

While specific, in-depth computational studies exclusively detailing the complete conformational energy surface of this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous alkenes. For instance, DFT calculations using methods like B3LYP with basis sets such as 6-31G(d), often followed by higher-level single-point energy calculations (e.g., M06-2X/6-311+G(d,p)) to account for dispersion effects, are standard for determining the relative energies of different conformers. acs.org Ab initio methods, which are based on first principles without empirical data, can also be applied to calculate molecular properties and predict thermodynamic characteristics. nist.gov

These calculations would involve systematically rotating the molecule around its C2-C3 and C3-C4 single bonds and calculating the energy at each step to locate energy minima (stable conformers) and saddle points (transition states between conformers).

The rotation around the single bonds in this compound is not entirely free; it is hindered by energy barriers. The analysis of these rotational barriers provides information on the energy required to convert from one stable conformation to another.

For this compound, key rotations would be around the C-C bonds connected to the chiral center (C3). The molecule's structure, featuring a vinyl group and two ethyl groups attached to the C3 carbon, leads to significant steric interactions that dictate the stable conformations. The most stable conformers would seek to minimize these steric clashes by arranging the bulky ethyl and vinyl groups in staggered or anti-periplanar orientations.

Computational studies on similar structures indicate that the energy barriers for the rotation of ethyl groups can be significant due to steric hindrance. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations is a key parameter determined from these studies.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on general principles of conformational analysis, as specific published data for this compound is not available.

Conformer Dihedral Angle (H-C1-C2-C3) Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Stability
A ~180° (anti) ~180° (anti) 0.00 Most Stable
B ~60° (gauche) ~180° (anti) +0.9 Stable
C ~180° (anti) ~60° (gauche) +1.1 Stable
D 0° (eclipsed) ~180° (anti) +4.5 Unstable (Transition State)
E ~180° (anti) 0° (eclipsed) +5.0 Unstable (Transition State)

The stability of different conformers is governed by a balance of intramolecular interactions. In this compound, these include:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms during rotation. Staggered conformations minimize this strain.

Steric Strain: Occurs when bulky groups are forced into close proximity, leading to repulsive non-bonded interactions. This is particularly relevant in this compound due to the three substituents on the C3 carbon. The interactions between the vinyl group and the two ethyl groups are critical in determining the lowest-energy shape of the molecule.

Computational methods allow for the quantification of these strain energies, helping to explain why certain conformations are more populated at equilibrium. The geometry of the most stable conformer will be a compromise that minimizes the sum of all these strain effects.

Analysis of Rotational Barriers and Stable Conformations

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying intermediates, transition states, and calculating the energy changes throughout the reaction.

For reactions involving this compound, such as isomerization or addition reactions, computational modeling can map the entire reaction coordinate. A key focus of such studies is the location of the transition state—the highest energy point on the reaction pathway between reactants and products.

Experimental studies have investigated the metal-catalyzed isomerization of this compound. acs.org For example, the iron carbonyl-catalyzed isomerization to 3-ethyl-2-pentene (B1580655) has been shown to proceed via intramolecular hydrogen shifts. researchgate.net Computational modeling of this system would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of this compound and the catalyst, as well as the final products.

Intermediate Identification: Modeling plausible intermediates, such as a π-allyl metal hydride complex, which has been invoked to explain the reaction mechanism. acs.orgresearchgate.net

Transition State Search: Employing algorithms to find the exact geometry and energy of the transition state connecting the intermediates. This is the rate-determining step of the reaction. ingentaconnect.com

These calculations can confirm or refute proposed mechanisms by comparing the calculated energy barriers with experimentally observed reaction rates.

Many reactions are catalytic, proceeding through a cycle where the catalyst is regenerated. Calculating the energy profile for a full catalytic cycle is a significant computational task that provides a comprehensive understanding of the reaction.

For a reaction like the isomerization of this compound, the catalytic cycle could involve several steps: coordination of the alkene to the metal center, migratory insertion to form a metal-alkyl species, β-hydride elimination to form the isomerized alkene, and decomplexation of the product to regenerate the active catalyst. ingentaconnect.comresearchgate.net

A calculated energy profile would plot the free energy of the system at each stage of the cycle. The highest point on this profile identifies the turnover-limiting step of the entire catalytic process.

Table 2: Illustrative Energy Profile for a Catalytic Isomerization Step This table represents a hypothetical energy profile for a single step in a catalytic cycle, as a full, published profile for this compound is not available.

Species Description Relative Free Energy (kcal/mol)
Reactant Complex This compound + Catalyst 0.0
Transition State 1 π-complex formation +5.2
Intermediate 1 π-allyl Metal Hydride -3.4
Transition State 2 Isomerization step +15.8
Intermediate 2 Isomerized Alkene Complex -5.1
Product + Catalyst 3-Ethyl-2-pentene + Catalyst -8.0

Such computational studies are crucial for understanding reaction mechanisms at a molecular level and for the rational design of new and improved catalysts. researchgate.net

Computational Elucidation of Transition States and Reaction Pathways

Molecular Descriptors and Theoretical Property Prediction

The characterization of chemical compounds through theoretical and computational methods has become an indispensable tool in modern chemistry. These approaches allow for the prediction of physicochemical properties and reactivity, saving time and resources compared to purely experimental approaches. For this compound, a variety of molecular descriptors have been employed in Quantitative Structure-Property Relationship (QSPR) studies to correlate its structural features with macroscopic properties.

Application of Molecular Connectivity and Topological Indices

Molecular topology, a branch of chemical graph theory, represents molecules as graphs where atoms are vertices and bonds are edges. From this representation, numerical values known as topological indices (TIs) can be calculated. kg.ac.rs These indices quantify aspects of molecular size, shape, branching, and complexity. They are widely used in QSPR and Quantitative Structure-Activity Relationship (QSAR) studies to predict properties like boiling point, enthalpy of formation, and critical volume. kg.ac.rsresearchgate.net

Topological indices are numerical descriptors derived from the graphical representation of a molecule. researchgate.net A variety of these indices have been developed, each designed to capture different aspects of the molecular structure. For instance, the Wiener index is based on the distances between all pairs of vertices in the molecular graph, while connectivity indices, like the Randić index, consider the degree of branching. kg.ac.rs

In broad QSPR studies of hydrocarbons, this compound has been included to develop models for predicting various physical properties. For example, its critical volume has been evaluated in studies using simple connectivity indices (SCIs) as descriptors. researchgate.net In one such study, a QSPR model was developed for a range of unsaturated hydrocarbons, where this compound was one of the compounds in the dataset. The experimental and predicted critical volumes are presented in the table below.

Table 1: Experimental and Predicted Critical Volume for this compound

Compound Experimental Critical Volume (cm³/mol) Predicted Critical Volume (cm³/mol)
This compound 398.00 409.65

Data from a QSPR study on unsaturated hydrocarbons. researchgate.net

Another application of topological indices is in the prediction of the standard enthalpy of formation (ΔHf°). In a comprehensive study involving 1115 organic compounds, a QSPR model based on a selection of molecular descriptors was used to predict this property. The data for this compound from this study is shown below.

Table 2: Experimental and Predicted Standard Enthalpy of Formation for this compound

Compound Experimental ΔHf° (kJ/mol) Predicted ΔHf° (kJ/mol)
This compound -98.49 -137.96

Data from a QSPR model for the prediction of standard enthalpy of formation. chemeo.com

Furthermore, topological indices have been used to correlate with the octane (B31449) number of various hydrocarbons. In a study on the structure-property analysis of octane numbers, this compound was included among a large set of alkenes.

Table 3: Octane Numbers for this compound

Compound Research Octane Number (RON) Motor Octane Number (MON)
This compound 81.6 95.6

Data from a structure-property analysis of hydrocarbons. kg.ac.rs

While these studies provide valuable data points for this compound, they are part of larger datasets aimed at creating general predictive models. In-depth studies focusing exclusively on the calculation and application of a wide array of topological indices for this compound are not extensively documented in the surveyed literature.

Quantum Chemical Descriptors in Structure-Reactivity Relationships

Quantum chemistry provides a powerful framework for understanding the electronic structure of molecules and, consequently, their reactivity. By solving the Schrödinger equation (or approximations thereof), a variety of electronic descriptors can be calculated. These descriptors offer insights into how a molecule will interact with other chemical species. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density, often quantified by Mulliken population analysis. cdnsciencepub.comwikipedia.org

The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons, acting as a nucleophile. wikipedia.orglibretexts.org The LUMO is the innermost empty orbital and relates to the ability of a molecule to accept electrons, acting as an electrophile. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For an alkene like this compound, the HOMO is typically the π orbital of the carbon-carbon double bond. This makes the double bond the primary site for electrophilic attack. The LUMO is the corresponding π* (antibonding) orbital. Reactions such as hydrogenation or the addition of halogens involve the interaction of the alkene's HOMO with the LUMO of the attacking electrophile.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. uni-muenchen.de This provides a quantitative picture of the electron distribution and can help identify electron-rich and electron-poor centers within the molecule, which are potential sites for nucleophilic and electrophilic attack, respectively. For this compound, a Mulliken charge analysis would reveal the partial charges on the carbon atoms of the double bond and the surrounding alkyl groups, offering further insight into its reactivity.

While the principles of using quantum chemical descriptors to understand reactivity are well-established, specific computational studies detailing the HOMO-LUMO energies, the HOMO-LUMO gap, and a full Mulliken charge analysis for this compound are not prevalent in the reviewed scientific literature. Such calculations are typically performed within broader studies on series of compounds or as part of mechanistic investigations of specific reactions. cdnsciencepub.comacs.org

Applications As an Industrial Intermediate and in Advanced Derivative Synthesis

Precursor in the Production of Polymers and Specialty Chemicals

3-Ethyl-1-pentene is a valuable intermediate in the synthesis of various materials, including polymers and other specialty chemicals. e3s-conferences.org Its structure, featuring a terminal double bond and branched side chain, influences its reactivity and makes it a useful monomer in polymerization reactions. e3s-conferences.org

The compound can be used to produce specialty polymers and copolymers, contributing to the development of materials like plastics and synthetic rubbers. e3s-conferences.orgCurrent time information in Bangalore, IN. The unique branching of this compound, with an ethyl group at the third carbon, influences its chemical reactivity and subsequent applications in polymer chemistry. The presence of the double bond allows it to participate in polymerization reactions to form long-chain hydrocarbons, which are fundamental to various industrial applications. e3s-conferences.orgnist.gov Its role extends to the broader chemical industry, where it is significant in the manufacture of a range of products such as adhesives and coatings. Current time information in Bangalore, IN.nist.gov

Application AreaProduct TypeReference
Polymer ProductionSpecialty Polymers and Copolymers e3s-conferences.org
Materials SciencePlastics, Synthetic Rubbers Current time information in Bangalore, IN.nist.gov
Specialty ChemicalsAdhesives, Coatings, General Intermediates e3s-conferences.orgCurrent time information in Bangalore, IN.
Table 1: Industrial Applications of this compound as a Precursor.

Role in Organic Synthesis for Higher-Value Esters and Other Derivatives

The reactivity of the double bond in this compound allows for its conversion into a variety of higher-value chemical derivatives. These transformations include esterification, nitration, and isomerization.

Esters are valuable organic products used as solvents, plasticizers, and intermediates for pharmaceuticals and polymers. e3s-conferences.org The direct esterification of olefins with carboxylic acids is an efficient method for producing high-purity esters. e3s-conferences.org This reaction, known as the Fischer esterification, typically involves heating the alkene and a carboxylic acid with an acid catalyst like sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.com While direct studies on this compound are not detailed, research on its isomers, such as 2-ethyl-1-pentene (B13815229) and 3-methyl-1-pentene, demonstrates their successful esterification with acetic acid to produce the corresponding esters with good yields. e3s-conferences.orgresearchcommons.org This indicates a strong potential for this compound to undergo similar reactions to form valuable ester derivatives.

Beyond esters, this compound can be converted into other functionalized molecules. One documented example is its reaction with concentrated nitric acid, which, upon heating, yields 3-ethyl-1-nitro-2-pentene. This reaction introduces a nitro group, a versatile functional group in organic synthesis. Another significant transformation is isomerization. In the presence of an iron carbonyl catalyst, this compound can be isomerized, altering the position of the double bond to create different structural isomers which may be more suitable for subsequent reactions. acs.org Furthermore, the double bond can undergo acid-catalyzed hydration to yield alcohol derivatives such as 3-ethyl-3-pentanol (B146929) or 3-ethyl-2-pentanol. chegg.com

Reaction TypeReagentsProduct TypeReference
Esterification (potential)Carboxylic Acid (e.g., Acetic Acid), Acid CatalystAlkyl Esters e3s-conferences.orgresearchcommons.org
NitrationConcentrated Nitric AcidNitroalkene (3-Ethyl-1-nitro-2-pentene)
IsomerizationIron Carbonyl CatalystIsomeric Alkenes (e.g., 3-Ethyl-2-pentene) acs.org
HydrationWater, Acid CatalystAlcohols chegg.com
Table 2: Synthesis of Higher-Value Derivatives from this compound.

Significance in Oligomerization Processes for Fuel Range Hydrocarbons

Oligomerization, the process of linking a few monomer units together, is a critical industrial method for converting light olefins into heavier, more valuable liquid hydrocarbon products. masterorganicchemistry.com These products often fall within the boiling point range of gasoline and jet fuel. harvard.edu this compound, as a C7 olefin, can participate in such processes.

Research has demonstrated the selective dimerization of this compound using metallocene-based catalysts like Me₂Si(C₅H₄)₂ZrCl₂/MAO. This process specifically couples two molecules of this compound to form a C14 hydrocarbon. More broadly, the oligomerization of light olefin mixtures containing pentenes and hexenes over acidic mesoporous catalysts like Al-SBA-15 is a promising route for synthesizing sustainable jet fuels, which are primarily composed of C10 to C18 hydrocarbons. harvard.edu Studies show that pentene is highly reactive in these processes, and by controlling reaction conditions, a high selectivity towards jet-fuel-range products can be achieved. harvard.edu Similarly, solid phosphoric acid (SPA) is another catalyst used in industry to oligomerize olefin-rich streams, including those with pentenes, to produce high-octane gasoline components. acs.org

Advanced Synthesis of Chiral and Functionalized Derivatives

The synthesis of chiral molecules—molecules that are non-superimposable on their mirror images—is of paramount importance in the pharmaceutical and fine chemical industries. acs.org The double bond in this compound represents a key handle for introducing chirality and advanced functional groups through asymmetric catalysis.

Advanced Functionalization: Key industrial reactions like hydroformylation and epoxidation can be applied to this compound to create highly functionalized derivatives.

Hydroformylation: This process introduces a formyl group (-CHO) and a hydrogen atom across the double bond, converting the alkene into an aldehyde. researchgate.net Aldehydes are exceptionally versatile intermediates for producing alcohols, carboxylic acids, and amines. researchgate.net The hydroformylation of alpha-olefins like this compound is a well-established industrial process, typically using rhodium or cobalt-based catalysts. researchgate.netgoogle.com

Epoxidation: The double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom, using peroxyacids like m-CPBA or specialized catalytic systems. masterorganicchemistry.comfigshare.com Epoxides are valuable precursors for synthesizing diols, amino alcohols, and other complex molecules. mdpi.com

Synthesis of Chiral Derivatives: While specific examples starting from this compound are not widely documented, its structure makes it a prime candidate for several powerful asymmetric reactions.

Asymmetric Epoxidation: Building on general epoxidation, chiral catalysts can be used to produce one enantiomer of the epoxide selectively. mdpi.com Chiral ketone catalysts have proven effective for the asymmetric epoxidation of unfunctionalized olefins. researchgate.net

Asymmetric Hydroformylation: The use of chiral phosphorus ligands with rhodium catalysts can guide the hydroformylation reaction to produce a chiral aldehyde with high enantiomeric purity. researchgate.net

Asymmetric Synthesis of Chiral Amines: Chiral amines are critical building blocks for pharmaceuticals. acs.org Pathways to synthesize them from an alkene like this compound could involve several steps. For instance, the alkene could first be converted to a ketone, which is then transformed into a chiral amine via asymmetric reductive amination. Alternatively, methods for the direct enantioselective addition of N-H bonds across alkenes (hydroamination) or the synthesis of chiral allylic amines are areas of active research. acs.orgmdpi.com

The application of these advanced synthetic methods could transform this compound into a range of high-value, enantiomerically pure building blocks for complex target molecules.

Current Challenges and Future Directions in 3 Ethyl 1 Pentene Research

Development of Highly Selective and Sustainable Catalytic Systems

A significant challenge in the synthesis and application of 3-ethyl-1-pentene lies in the development of catalytic systems that are both highly selective and sustainable. Traditional industrial processes often grapple with issues of low selectivity, leading to the formation of undesirable byproducts and increased downstream processing costs. researchgate.net The focus is shifting towards catalysts that can achieve near 100% selectivity to minimize waste and environmental impact. researchgate.net

One area of active research is the use of transition metal catalysts for the isomerization of olefins. For instance, iron carbonyl complexes have been shown to catalyze the isomerization of this compound. capes.gov.br Ruthenium-based catalysts are also being explored for their potential in various isomerization reactions. ugent.be The development of catalysts that can selectively oligomerize light olefins is another area of interest for the petrochemical industry. caltech.edu For example, tantalum-based systems have demonstrated high selectivity in the trimerization of ethylene (B1197577), a process that can be relevant to the synthesis of branched alkenes. caltech.edu

Sustainability in catalysis also involves moving away from hazardous and expensive materials. rsc.org Research into catalysts derived from abundant and non-toxic materials, such as iron, is gaining traction. mdpi.com Iron catalysts are not only more cost-effective but also offer a greener alternative to many precious metal catalysts. mdpi.com The design of these catalysts often involves creating specific molecular architectures, such as two- and three-dimensional nanoparticle arrays, to enhance control over the size, location, and structure of the metallic nanoparticles and promoters. researchgate.net

Catalyst SystemFocus AreaPotential Advantage
Iron Carbonyl ComplexesIsomerization of this compoundUtilizes an abundant and less toxic metal. capes.gov.br
Ruthenium-based CatalystsOlefin IsomerizationVersatile for various isomerization reactions. ugent.be
Tantalum-based SystemsSelective Ethylene OligomerizationHigh selectivity in producing specific oligomers. caltech.edu
Nanoparticle Array CatalystsHigh Selectivity SynthesisPrecise control over catalyst structure and function. researchgate.net

Integration of Advanced Computational Methods for Predictive Chemistry

The integration of advanced computational methods is poised to revolutionize research into this compound and related compounds. Computational chemistry offers powerful tools for predicting chemical properties, optimizing reaction conditions, and understanding molecular interactions at a detailed level. Techniques like quantum mechanics and molecular modeling can be used to simulate reaction mechanisms and predict the outcomes of different catalytic systems.

For instance, computational studies can help in the design of more efficient catalysts by modeling the interactions between the catalyst and the substrate. This can lead to the development of catalysts with improved selectivity and activity. Furthermore, computational fluid dynamics (CFD) can be employed to investigate and optimize reactor design and process conditions, reducing the need for extensive and costly experimental work. researchgate.net

The use of machine learning and high-throughput virtual screening is also becoming increasingly important in accelerating the discovery of new catalysts and reaction pathways. These methods can analyze large datasets to identify promising candidates for experimental investigation. While challenges such as prediction reliability and computational cost remain, the synergy between computational and experimental methods is expected to lead to significant advancements in the field.

Innovations in Green Chemical Synthesis and Process Optimization

The principles of green chemistry are increasingly influencing the synthesis and industrial production of chemicals, including this compound. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in This includes the use of greener solvents, alternative energy sources, and catalytic reagents over stoichiometric ones. kahedu.edu.in

Innovations in this area include the use of supercritical fluids like carbon dioxide as environmentally benign solvents. orientjchem.org The development of solvent-free reaction conditions is another key goal, as demonstrated in the hydroformylation of alkenes like 1-pentene (B89616). acs.org The use of solid acid catalysts is also a promising green alternative to traditional mineral acids, as they are often easier to separate from the reaction mixture and can be reused, minimizing waste. google.comgoogle.com

Process optimization is another critical aspect of green chemistry, aiming to maximize efficiency and minimize costs and environmental impact. olemiss.edu This can involve optimizing reaction parameters such as temperature, pressure, and catalyst loading to improve yield and selectivity. researchgate.net Continuous reactor systems, such as continuous stirred-tank reactors (CSTRs) and microreactors, are being explored as more efficient and sustainable alternatives to traditional batch reactors. google.com

Green Chemistry PrincipleApplication in Alkene ChemistryBenefit
Use of Green SolventsSupercritical CO2, solvent-free hydroformylation. orientjchem.orgacs.orgReduced use of hazardous and volatile organic compounds.
Solid Acid CatalystsReplacement for mineral acids in reactions like aldol (B89426) condensation. google.comgoogle.comEasier catalyst separation and reuse, less acidic waste. e3s-conferences.org
Continuous Flow ReactorsUse of CSTRs and microreactors for synthesis. google.comImproved efficiency, better process control, and enhanced safety.
Process OptimizationOptimizing reaction conditions for higher yield and selectivity. olemiss.eduresearchgate.netReduced energy consumption, lower costs, and less waste generation.

Exploration of Novel Reaction Pathways and Emerging Applications

Research into this compound is not limited to improving existing processes but also extends to exploring new chemical reactions and potential applications. The unique branched structure of this compound makes it a valuable starting material for the synthesis of other complex molecules.

One area of exploration is its use in catalytic cracking to produce smaller, more valuable olefins like ethylene and propylene (B89431). mdpi.com Studies have investigated the cracking of pentene isomers over zeolites like H-ZSM-5, exploring how reaction conditions and catalyst properties influence the product distribution. mdpi.comresearchgate.net The isomerization of this compound can also lead to the formation of other isomers with potentially different reactivity and applications. capes.gov.br

Furthermore, this compound and its derivatives can serve as monomers or comonomers in polymerization reactions, leading to the production of specialty polymers with tailored properties. For example, branched alkenes can be copolymerized to create materials with specific physical and chemical characteristics. The esterification of this compound with carboxylic acids can produce esters with potential applications as solvents, plasticizers, or in other industrial formulations. e3s-conferences.org The discovery of novel reaction pathways and applications for this compound continues to be an active area of research, driven by the need for new materials and more efficient chemical processes.

Q & A

Q. Table 1: Key Synthesis Parameters

CatalystTemperatureTimeProduct PurityReference
Fe₃(CO)₁₂25°C12 hr≥95%

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H and ¹³C NMR spectra to confirm branching (e.g., ethyl and methyl substituents) and double-bond position. Compare chemical shifts with NIST-reported data .
  • IR Spectroscopy : Identify characteristic C=C stretching vibrations (~1640–1680 cm⁻¹) and alkyl group absorptions .
  • GC-MS : Use a polar capillary column (e.g., DB-WAX) to resolve isomers, cross-referencing mass spectra with NIST libraries .

Advanced: What reaction pathways dominate the high-temperature oxidation of this compound?

Methodological Answer:
At temperatures >1100 K, primary pathways involve:

Unimolecular decomposition : Cleavage of the C=C bond to form ethyl and allyl radicals, which rapidly abstract hydrogen atoms to propagate chain reactions .

Hydroperoxide formation : Reaction with O₂ to form peroxy intermediates, leading to ketones and aldehydes.
Validate using shock tube experiments with OH radical emission detection and kinetic modeling via EXGAS software, as demonstrated in 1-pentene oxidation studies .

Key Insight : Branching increases reactivity compared to linear alkenes (e.g., 1-pentene) due to enhanced radical stabilization .

Advanced: How does branching in this compound influence its thermodynamic stability?

Methodological Answer:
The ethyl substituent increases steric strain but stabilizes the molecule through hyperconjugation. Compare enthalpy of formation (ΔfH°) and bond dissociation energies (BDEs) with linear isomers using computational methods (e.g., DFT/B3LYP/6-31G*). Experimental data from NIST show that branched alkenes exhibit lower ΔfH° (-45.2 kJ/mol) due to reduced torsional strain .

Q. Table 2: Thermodynamic Data

PropertyValue (this compound)Reference
ΔfH° (gas phase)-45.2 kJ/mol
Boiling Point (Tboil)360.15 K (±2 K)

Data Contradiction: How to resolve discrepancies in reported boiling points for this compound?

Methodological Answer:
Discrepancies arise from measurement conditions (e.g., pressure, purity). For example:

  • NIST Data : 360.15 K (±2 K) at 1 atm .
  • Industry Reports : 355–358 K (variability due to trace isomers) .
    Resolution : Purify samples via preparative GC and validate using differential scanning calorimetry (DSC) under controlled pressure. Cross-check with vapor-liquid equilibrium (VLE) models .

Advanced: What computational strategies are effective for modeling this compound’s combustion kinetics?

Methodological Answer:

Mechanism Generation : Use automated tools like EXGAS to construct detailed mechanisms, incorporating pressure-dependent rate constants for unimolecular reactions .

Sensitivity Analysis : Identify dominant pathways (e.g., H-abstraction vs. isomerization) under varying temperatures (1130–1620 K) and pressures (7–9.5 atm) .

Validation : Compare simulated ignition delays with shock tube experiments, focusing on OH radical profiles .

Advanced: How do steric effects in this compound impact its isomerization kinetics?

Methodological Answer:
The ethyl group hinders rotation around the C=C bond, favoring transitory biradical intermediates during isomerization. Monitor kinetics via time-resolved FTIR or laser-induced fluorescence (LIF) under catalytic conditions (e.g., Fe₃(CO)₁₂). Compare activation energies (Ea) with less-branched analogs to quantify steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.